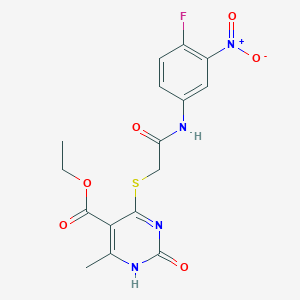![molecular formula C39H75ClO4 B14108384 [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14108384.png)
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
准备方法
The synthesis of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves several steps. The starting materials typically include octadecanoic acid and a deuterated glycerol derivative. The synthetic route involves esterification reactions, where the octadecanoic acid reacts with the deuterated glycerol derivative in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学研究应用
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its structural similarity to natural lipids.
Medicine: Deuterated compounds like this one are investigated for their potential therapeutic benefits, including improved pharmacokinetics and reduced metabolic degradation.
Industry: It is used in the development of advanced materials and surfactants, where its unique properties can enhance the performance of the final products
作用机制
The mechanism of action of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter the hydrogen bonding interactions, leading to changes in the compound’s stability and reactivity. This can affect the compound’s binding affinity to molecular targets, such as enzymes and receptors, thereby modulating their activity and downstream signaling pathways .
相似化合物的比较
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate can be compared with other similar compounds, such as:
[(2S)-3-chloro-2-hydroxypropyl] octadecanoate: This compound lacks the deuterium atoms, making it less stable and reactive compared to the deuterated version.
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate: This compound has a shorter fatty acid chain, which can affect its solubility and interaction with biological membranes .
The uniqueness of this compound lies in its deuterium content, which imparts distinct physicochemical properties that are advantageous in various scientific and industrial applications.
属性
分子式 |
C39H75ClO4 |
|---|---|
分子量 |
648.5 g/mol |
IUPAC 名称 |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/t37-/m1/s1/i35D2,36D2,37D |
InChI 键 |
YLTQZUQMHKFAHD-BOBOJJNESA-N |
手性 SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)
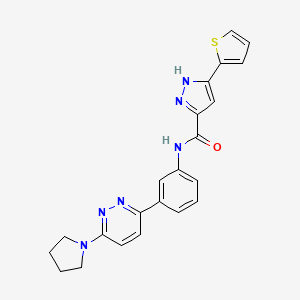
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)
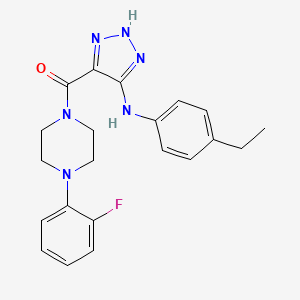
![4-Pyridinecarbonitrile, 3-[(1E)-2-(dimethylamino)ethenyl]-](/img/structure/B14108331.png)
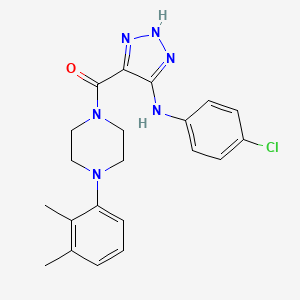
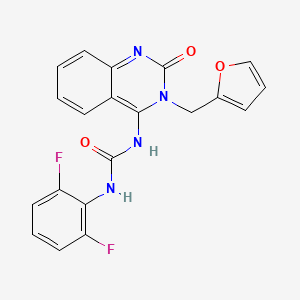
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![Methyl 4-[1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylene]-4,5-dioxo-2-pyrrolidinyl]benzoate](/img/structure/B14108375.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
![N-(4-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14108378.png)
